molecular formula C16H12O4S B2696557 3-(benzenesulfonyl)-6-methyl-2H-chromen-2-one CAS No. 904432-52-6

3-(benzenesulfonyl)-6-methyl-2H-chromen-2-one

Cat. No.: B2696557
CAS No.: 904432-52-6
M. Wt: 300.33
InChI Key: YTADRHYOUNHSDI-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-6-methyl-2H-chromen-2-one is a chemical compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

The synthesis of 3-(benzenesulfonyl)-6-methyl-2H-chromen-2-one typically involves the reaction of 6-methyl-2H-chromen-2-one with phenylsulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which facilitates the formation of the sulfonylated product. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion .

Chemical Reactions Analysis

3-(benzenesulfonyl)-6-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonyl group is replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases like pyridine .

Scientific Research Applications

3-(benzenesulfonyl)-6-methyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound has shown potential in biological assays for its antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-6-methyl-2H-chromen-2-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and pathways, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

3-(benzenesulfonyl)-6-methyl-2H-chromen-2-one can be compared with other chromenone derivatives such as:

    6-methyl-3-(phenylthio)-2H-chromen-2-one: This compound has a phenylthio group instead of a phenylsulfonyl group, which may result in different biological activities.

    6-methyl-3-(phenylamino)-2H-chromen-2-one:

The uniqueness of this compound lies in its specific sulfonyl group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

3-(benzenesulfonyl)-6-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4S/c1-11-7-8-14-12(9-11)10-15(16(17)20-14)21(18,19)13-5-3-2-4-6-13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTADRHYOUNHSDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C(=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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